molecular formula C19H19FN6O B6461395 2-(4-fluorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2549042-28-4

2-(4-fluorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6461395
CAS No.: 2549042-28-4
M. Wt: 366.4 g/mol
InChI Key: GKPJZJBNYCJXLJ-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It is a bromodomain inhibitor with micromolar IC50 values . The bromodomains of BRD4 recognize acetylated lysine for epigenetic reading, making them promising therapeutic targets for treating various diseases, including cancers .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles . The exact synthesis process of the specific compound you mentioned is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives, including the compound you mentioned, has been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors . The exact molecular structure of the specific compound you mentioned is not detailed in the available literature.

Mechanism of Action

The compound “2-(4-fluorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole” likely acts as a bromodomain inhibitor, interacting with the bromodomains of BRD4 . These bromodomains recognize acetylated lysine for epigenetic reading .

Properties

IUPAC Name

(4-fluorophenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c1-12-21-22-17-6-7-18(23-26(12)17)24-8-14-10-25(11-15(14)9-24)19(27)13-2-4-16(20)5-3-13/h2-7,14-15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPJZJBNYCJXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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